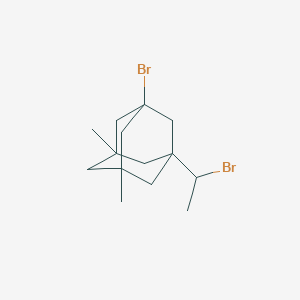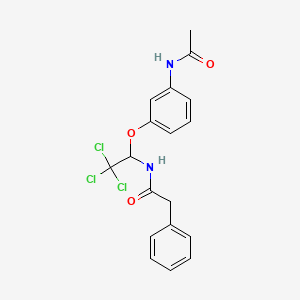
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is a halogenated organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the adamantane core, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane typically involves the bromination of 3-(1-bromoethyl)-5,7-dimethyladamantane. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography (GC) to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a pharmacophore in drug design due to its rigid structure.
Medicine: Explored for antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane involves its interaction with molecular targets through its bromine atoms and adamantane core. The bromine atoms can participate in halogen bonding, while the adamantane core provides a stable scaffold for binding to biological macromolecules. The pathways involved include:
Halogen Bonding: Interaction with electron-rich sites on proteins or nucleic acids.
Hydrophobic Interactions: The adamantane core interacts with hydrophobic pockets in target molecules.
類似化合物との比較
Similar Compounds
1-Bromo-3-methyladamantane: Lacks the additional bromine and ethyl groups, making it less reactive.
1-Bromo-3-(1-bromoethyl)benzene: Contains a benzene ring instead of the adamantane core, resulting in different reactivity and applications.
Uniqueness
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is unique due to its dual bromine substitution and adamantane core, which imparts both reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
特性
CAS番号 |
102516-43-8 |
|---|---|
分子式 |
C14H22Br2 |
分子量 |
350.13 g/mol |
IUPAC名 |
1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane |
InChI |
InChI=1S/C14H22Br2/c1-10(15)13-5-11(2)4-12(3,6-13)8-14(16,7-11)9-13/h10H,4-9H2,1-3H3 |
InChIキー |
FYBHVDNBMAEARY-UHFFFAOYSA-N |
正規SMILES |
CC(C12CC3(CC(C1)(CC(C3)(C2)Br)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)


![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)

![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)
